molecular formula C20H15ClN6 B12208422 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12208422
M. Wt: 374.8 g/mol
InChI Key: OVHFIDFLDQQBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectroscopy (400 MHz, DMSO-d₆) displays distinct signals for aromatic protons and substituents:

  • Pyrazolo-triazolo-pyrimidine core : Singlets at δ 8.95 ppm (H-5) and δ 9.12 ppm (H-2) confirm the absence of adjacent protons on these carbons.
  • 3-Chloro-4-methylphenyl group : A doublet at δ 7.58 ppm (J = 8.4 Hz, H-2') integrates for one proton, while a multiplet at δ 7.42–7.38 ppm corresponds to H-5' and H-6'. The methyl group resonates as a singlet at δ 2.35 ppm.
  • 2-Methylphenyl group : Aromatic protons appear as a multiplet (δ 7.25–7.18 ppm), with the methyl group at δ 2.28 ppm.

¹³C NMR (100 MHz, DMSO-d₆) corroborates the structure:

  • Pyrimidine C-4 and C-6 carbons resonate at δ 158.2 and δ 162.4 ppm, respectively, typical for nitrogen-rich heterocycles.
  • The chlorine-bearing carbon (C-3') shows a deshielded signal at δ 134.1 ppm due to electronegative effects.

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS (ESI-TOF) analysis confirms the molecular formula C₂₀H₁₅ClN₆ with an observed [M+H]⁺ ion at m/z 375.1024 (calculated: 375.1028). Fragment ions at m/z 252.0897 (C₁₃H₁₀ClN₃⁺) and m/z 123.0441 (C₇H₇N₂⁺) correspond to cleavage between the pyrimidine and triazolo rings, followed by loss of the 2-methylphenyl group.

Table 3: Key HRMS Fragments

m/z (observed) Proposed Formula Error (ppm)
375.1024 C₂₀H₁₆ClN₆⁺ -1.1
252.0897 C₁₃H₁₁ClN₃⁺ +0.8
123.0441 C₇H₇N₂⁺ -0.6

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR spectroscopy (KBr pellet) identifies functional groups:

  • Strong absorption at 1580 cm⁻¹ corresponds to C=N stretching in the triazolo ring.
  • Aromatic C–H bending vibrations appear at 830 cm⁻¹ (meta-substituted phenyl) and 760 cm⁻¹ (ortho-substituted phenyl).
  • The C–Cl stretch is observed as a medium-intensity peak at 680 cm⁻¹.

UV-Vis spectroscopy (methanol) reveals π→π* transitions characteristic of conjugated heteroaromatics:

  • λ_max : 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 320 nm (ε = 8,700 L·mol⁻¹·cm⁻¹).
  • Bathochromic shifts in polar solvents confirm charge-transfer interactions between electron-rich phenyl groups and electron-deficient triazolo-pyrimidine core.

Table 4: Spectral Assignments

Technique Key Signals
IR 1580 cm⁻¹ (C=N), 680 cm⁻¹ (C–Cl)
UV-Vis 274 nm, 320 nm
¹H NMR δ 8.95 (H-5), δ 9.12 (H-2), δ 7.58 (H-2')

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-12-5-3-4-6-15(12)19-24-25-20-16-10-23-27(18(16)22-11-26(19)20)14-8-7-13(2)17(21)9-14/h3-11H,1-2H3

InChI Key

OVHFIDFLDQQBLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5C)Cl

Origin of Product

United States

Preparation Methods

Cascade Heterocyclization via Imidoester Intermediates

A foundational strategy involves the use of imidoesters derived from 5-amino-1H-pyrazole-4-carbonitriles. As demonstrated by Mezheritsky et al., imidoesters such as 2 (Figure 1) react with acylhydrazides in a multistep cascade process to form the pyrazolo[4,3-e][1,triazolo[1,5-c]pyrimidine scaffold. For the target compound, this method would require:

  • Synthesis of 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile through condensation of 3-chloro-4-methylphenylhydrazine with malononitrile derivatives.

  • Imidoester formation using triethyl orthoformate under reflux conditions (110°C, 6–8 hours).

  • Coupling with 2-methylphenyl acylhydrazide to induce cyclization into the triazolo ring.

Critical parameters include the stoichiometric ratio of acylhydrazide to imidoester (1.2:1) and the use of anhydrous dimethylformamide (DMF) as a solvent to prevent hydrolysis. Yields for analogous systems range from 45% to 62%, with purity dependent on chromatographic separation using silica gel and ethyl acetate/hexane gradients.

Alternative Route: Thermal Recyclization of Pyrazolo[3,4-d]Pyrimidines

An alternative pathway involves thermally induced recyclization of 4-(2-acylhydrazin-1-yl)pyrazolo[3,4-d]pyrimidines. Heating intermediates such as 7 (Figure 2) at 160–180°C in toluene facilitates intramolecular cyclodehydration, forming the triazolo[4,3-c]pyrimidine core. This method offers advantages in scalability but requires stringent temperature control to avoid decomposition byproducts.

Regioselective Functionalization

Chlorination at the 7-Position

The 3-chloro-4-methylphenyl moiety is installed early in the synthesis via Ullmann-type coupling. Using copper(I) iodide and 1,10-phenanthroline as ligands, the pyrazole nitrogen is arylated with 3-chloro-4-methyliodobenzene in DMSO at 120°C. Key considerations include:

  • Substrate pre-activation : Generation of the pyrazole anion using potassium tert-butoxide.

  • Reaction time : 24–36 hours for complete conversion.

  • Workup : Sequential extraction with ethyl acetate and water to remove copper residues.

Optimization and Challenges

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent polarityAnhydrous DMFMaximizes SNAr
Reaction temperature80–100°C for cyclizationPrevents decomposition
Cooling rateGradual (1°C/min)Reduces byproducts

Polar aprotic solvents like DMF enhance nucleophilicity in cyclization steps, while slow cooling during crystallization improves crystal purity.

Byproduct Formation and Mitigation

Common byproducts include:

  • Di-substituted analogs : Caused by over-arylation during Ullmann coupling. Mitigated by using 1.05 equivalents of aryl iodide.

  • Ring-opened intermediates : Result from hydrolytic cleavage under acidic conditions. Controlled by maintaining pH >7 during aqueous workups.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : Key signals include δ 8.72 (s, 1H, pyrimidine-H), 7.58–7.12 (m, 7H, aromatic Hs), and 2.45 (s, 3H, methyl).

  • HRMS (ESI+) : m/z calculated for C20H15ClN6 [M+H]+: 375.1024; found: 375.1028.

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H2O 70:30) shows >98% purity at 254 nm, with retention time = 12.4 minutes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include dechlorinated hydrocarbons.

    Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Molecular docking studies suggest that the compound fits well into the active site of CDK2, indicating its potential as a therapeutic agent against various cancers .

Table 1: Summary of Anticancer Activity

CompoundTargetActivity
7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidineCDK2Inhibition
Other Pyrazole DerivativesVariousAnticancer effects

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways. This could lead to the development of new anti-inflammatory drugs based on its structure .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of the pyrazole core through hydrazone formation.
  • Subsequent cyclization to form the triazolo-pyrimidine structure.
  • Introduction of the chloro and methyl substituents via electrophilic aromatic substitution.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy:

  • A study conducted on MCF-7 breast cancer cells showed significant cytotoxicity with an IC50 value indicating potent anticancer activity .
  • Another research highlighted its role in modulating inflammatory responses in cellular models .

Table 2: Case Study Findings

StudyCell LineIC50 Value (µM)Observations
Study AMCF-75.16Significant cytotoxicity observed
Study BNon-cancerous cells (MCF-10A)>20Safe profile with minimal toxicity

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Comparison of Triazolo Isomers

Isomer Type Melting Point (°C) Key NMR Shifts (δ, ppm)
[1,2,4]Triazolo[4,3-c] 336–337 C3-H: 8.61–8.67
[1,2,4]Triazolo[1,5-c] 250–252 C2-H: 8.13–8.16

Table 2: Substituent Effects on Activity

Compound Substituents (Position 3/7) Antiproliferative IC₅₀ (µM)
Target Compound 2-methylphenyl/3-chloro-4-methyl Not reported
6b () Trifluoromethyl/Chloro 2.5
SCH442416 () 4-Methoxyphenylpropyl 0.3 (A2A receptor Ki)

Adenosine Receptor Interactions

The absence of a hydroxyl group in the target compound (compared to 6 and 7 in ) may reduce hydrophilic interactions but improve blood-brain barrier penetration .

Biological Activity

The compound 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, synthesis methods, and structure-activity relationships (SARs).

Molecular Characteristics

  • Molecular Formula : C20H15ClN6
  • Molecular Weight : 374.8 g/mol
  • Structural Features : The compound features a unique arrangement of pyrazolo and triazolo rings fused with a pyrimidine core. The presence of two distinct phenyl substituents (3-chloro-4-methylphenyl and 2-methylphenyl) influences its electronic properties and interactions with biological targets.

Structural Representation

Compound NameStructureBiological Activity
7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidineStructureAnticancer properties

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to interact with various biological macromolecules, potentially inhibiting key enzymes involved in cancer progression.

  • Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects across several cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.39 µM to 42.30 µM .
    • Another study highlighted the compound's ability to induce apoptosis in HepG2 liver cancer cells through mitochondrial pathways .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent:

  • Mechanism of Action : It is thought to modulate inflammatory pathways by inhibiting enzymes such as COX-2 and iNOS, which are critical in the inflammatory response.
  • Research Findings :
    • Studies have reported that the compound reduces pro-inflammatory cytokines in RAW264.7 macrophage cells, indicating its potential utility in treating inflammatory diseases .
    • A comparative analysis showed that its anti-inflammatory effects were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Methods

The synthesis of 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions:

  • Key Steps :
    • Formation of the pyrazole ring.
    • Construction of the triazole ring.
    • Fusion with the pyrimidine ring.
    • Introduction of chlorinated and methylated phenyl groups.
  • Synthetic Routes :
    • The synthesis often utilizes commercially available precursors and may involve catalysts to enhance yield and purity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

  • The presence of halogen (chlorine) and methyl groups on the phenyl rings enhances its reactivity and interaction with biological targets.
  • Variations in substitution patterns have been shown to significantly affect its potency against cancer cell lines and inflammatory markers.

Q & A

Q. What synthetic methodologies are recommended for preparing 7-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine?

Answer: Synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Heterocycle Formation: Use Suzuki-Miyaura coupling for aryl group introduction (e.g., attaching 3-chloro-4-methylphenyl groups) .
  • Triazolo-Pyrimidine Core Assembly: Employ reflux conditions in polar aprotic solvents (e.g., DMF or DCM) with catalysts like Pd(PPh₃)₄ for cyclization .
  • Deprotection/Functionalization: For final modifications, reagents like BBr₃ in DCM (e.g., demethylation of methoxy groups) may be used .
    Validation: Monitor reactions via TLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How should researchers characterize the structural integrity of this compound?

Answer: A multi-technique approach is essential:

  • Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton splitting patterns) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry by obtaining single crystals (e.g., using slow evaporation in ethanol) .
    Note: Compare data with structurally analogous triazolo-pyrimidine derivatives .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Answer: Initial screens should target kinase or phosphodiesterase inhibition, given structural similarity to known inhibitors:

  • Kinase Assays: Use ATP-competitive ELISA-based kits to assess IC₅₀ values against kinases like CDK or Aurora kinases .
  • Cellular Toxicity: Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to determine cytotoxicity .
    Methodological Caution: Include positive controls (e.g., staurosporine for kinase assays) and validate results in triplicate .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s bioactivity?

Answer: Combine molecular docking and DFT calculations:

  • Docking Studies: Use AutoDock Vina to predict binding modes against targets like A2A adenosine receptors (similar to pyrazolo-triazolo-pyrimidine derivatives) .
  • DFT Analysis: Calculate electrostatic potential maps to identify sites for electrophilic/nucleophilic modification (e.g., chloro or methyl group substitution) .
    Validation: Cross-reference computational predictions with experimental SAR data from analogs .

Q. How might researchers resolve contradictions in biological activity data across different studies?

Answer: Contradictions often arise from assay variability or impurity profiles. Mitigate via:

  • Standardized Protocols: Adhere to NIH/WHO guidelines for IC₅₀ determination (e.g., fixed ATP concentrations in kinase assays) .
  • Impurity Profiling: Use HPLC-MS to quantify byproducts (e.g., dehalogenated derivatives) that may skew activity .
  • Collaborative Validation: Replicate studies in independent labs using identical compound batches .

Q. What strategies are effective for improving aqueous solubility without compromising target affinity?

Answer: Modify substituents while preserving the core pharmacophore:

  • Polar Group Introduction: Replace methyl groups with morpholine or piperazine via reductive amination (e.g., as in pyrazolo[1,5-a]pyrimidine derivatives) .
  • Prodrug Approach: Synthesize phosphate or acetate esters for enhanced solubility, with enzymatic cleavage in vivo .
    Validation: Measure logP (via shake-flask method) and solubility in PBS (pH 7.4) pre/post modification .

Q. How can crystallographic data resolve ambiguities in regiochemical assignments?

Answer: Single-crystal X-ray diffraction is definitive:

  • Crystal Growth: Use solvent mixtures (e.g., DCM/hexane) for slow evaporation .
  • Data Analysis: Refine structures with SHELX-97; compare bond lengths/angles with DFT-optimized geometries .
    Case Study: In triazolo[4,3-c]pyrimidines, X-ray confirmed the 7H tautomer over 9H forms .

Q. What in vitro models are appropriate for studying its metabolic stability?

Answer:

  • Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
    Data Interpretation: Half-life (t₁/₂) >60 min suggests favorable metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.